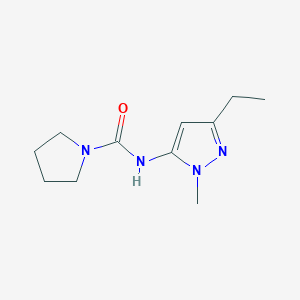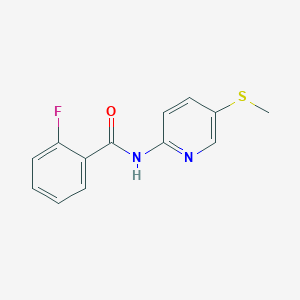![molecular formula C15H22N2O2 B7594293 N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide, commonly referred to as MPX, is a synthetic compound used in scientific research for its unique biochemical and physiological effects. MPX is a pyrrolidine derivative that acts as a selective and potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. MPX has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction.
Mechanism of Action
MPX acts as a selective and potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. When MPX binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the reduction of pain signals. Additionally, MPX has been shown to activate the reward pathway in the brain, which may contribute to its potential therapeutic effects in addiction.
Biochemical and Physiological Effects
MPX has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain in animal models of acute and chronic pain, and to reduce opioid tolerance and dependence. Additionally, MPX has been shown to activate the reward pathway in the brain, which may contribute to its potential therapeutic effects in addiction.
Advantages and Limitations for Lab Experiments
One advantage of using MPX in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the role of the μ-opioid receptor in pain and addiction. Additionally, MPX has been shown to be effective in reducing opioid tolerance and dependence, which may make it a useful tool for studying addiction. However, one limitation of using MPX in lab experiments is its potential for off-target effects. As with any experimental tool, it is important to carefully control for potential confounding factors and to interpret results with caution.
Future Directions
There are several potential future directions for research on MPX. One area of interest is in the development of new therapies for pain and addiction based on MPX. Additionally, there is interest in further understanding the biochemical and physiological effects of MPX, particularly in the context of the reward pathway in the brain. Finally, there is interest in developing new and more selective agonists of the μ-opioid receptor, which may have fewer side effects and greater therapeutic potential than current opioids.
Synthesis Methods
The synthesis of MPX involves several steps, starting with the reaction of 2-methylpropan-2-ol with 2-chloro-5-nitrophenol to form 2-(2-methylpropan-2-yl)oxy-5-nitrophenol. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form MPX. The final product is purified by recrystallization to obtain a white crystalline powder with high purity.
Scientific Research Applications
MPX has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. MPX has been shown to be effective in reducing pain in animal models of acute and chronic pain. Additionally, MPX has been shown to reduce opioid tolerance and dependence, making it a promising candidate for the treatment of addiction.
properties
IUPAC Name |
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-13-9-5-4-8-12(13)16-14(18)17-10-6-7-11-17/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKURKZPJQZQFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)

![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)

![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)

